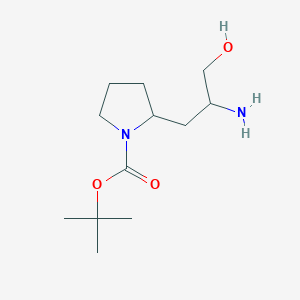

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(14)7-9(13)8-15/h9-10,15H,4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFURKFJGCSLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-amino-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Dess-Martin periodinane.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a primary amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate with four analogs from the literature, focusing on substituent effects, synthesis, and spectroscopic properties.

Spectroscopic and Reactivity Trends

NMR Spectroscopy :

- Benzyl derivatives : Distinct aromatic proton signals (e.g., 1H NMR peaks at δ 6.23–7.35 ppm for substituted benzyl groups) and Boc-related carbonyl carbons (δ ~154–155 ppm in 13C NMR).

- Spiro-oxindole derivative : Characteristic spirocyclic 13C NMR signals (e.g., δ 79.79 ppm for the pyrrolidine-Boc junction) and downfield-shifted oxindole carbonyl (δ 170–175 ppm).

- Target compound : Expected NH (δ 1.5–3.0 ppm) and OH (δ 1.0–5.0 ppm, broad) proton signals, with Boc carbonyl at δ ~155 ppm.

Reactivity :

- The target compound’s amine and hydroxyl groups enable hydrogen bonding and participation in nucleophilic reactions (e.g., acylations), contrasting with benzyl analogs, which are more suited for lipophilic interactions .

- The Boc group in all compounds provides stability during synthesis but requires acidic conditions for deprotection.

Biological Activity

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate, also known by its CAS number 239483-09-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrolidine ring, which is significant in many biologically active molecules due to its ability to interact with various biological targets.

Research indicates that compounds with a pyrrolidine structure often exhibit diverse biological activities, including:

- Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that similar piperidine and pyrrolidine derivatives can inhibit key signaling pathways involved in cancer progression, such as NF-κB and IKKb pathways .

- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The presence of amino and hydroxyl groups enhances their interaction with neurotransmitter receptors .

Case Studies

- Anticancer Studies : A study highlighted the efficacy of pyrrolidine derivatives in human cancer cell lines. The compound exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting a promising role in cancer therapy .

- Neuroprotective Research : Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotection | Inhibition of amyloid-beta aggregation | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Research Findings

Recent literature emphasizes the structural importance of the pyrrolidine ring in enhancing biological activity. The introduction of functional groups like amino and hydroxyl moieties has been shown to significantly impact the pharmacokinetics and bioavailability of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Nitrogen Substituents : The presence of nitrogen within the ring is crucial for maintaining activity against various biological targets.

- Hydroxyl Groups : Hydroxyl substitutions enhance solubility and receptor binding affinity.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl pyrrolidine derivatives (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) with 2-amino-3-hydroxypropylamine under basic conditions. Key factors include:

- Temperature: Controlled heating (40–60°C) minimizes side reactions like epimerization or decomposition .

- Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by neutralizing acidic byproducts .

- Purification: Flash chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- NMR: H and C NMR verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and hydroxypropylamine chain (δ 3.2–3.8 ppm). H-C HMQC correlates protons with carbons, confirming connectivity .

- IR: Peaks at ~3300 cm (N-H stretch) and ~1700 cm (C=O of carbamate) confirm functional groups .

- MS: High-resolution ESI-MS matches the molecular formula (e.g., [M+H] at m/z 287.17) .

Q. What chromatographic methods are recommended for purifying this compound, and how can solvent systems be optimized?

Methodological Answer:

- Normal-phase chromatography: Use silica gel with ethyl acetate/hexane (30–70% gradient) to separate polar impurities.

- Reverse-phase HPLC: C18 columns with water/acetonitrile (0.1% TFA) resolve closely related derivatives .

- Design of Experiments (DOE): Statistically optimize solvent ratios and flow rates using software like Minitab to minimize runs while maximizing resolution .

Advanced Research Questions

Q. How do stereochemical considerations in the synthesis impact biological activity, and what strategies mitigate enantiomeric impurities?

Methodological Answer: The hydroxypropylamine side chain introduces a chiral center. Enantiomeric impurities (>5%) can reduce binding affinity to biological targets (e.g., enzymes or receptors). Solutions include:

- Chiral chromatography: Use amylose- or cellulose-based columns for enantiomer separation .

- Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to enforce stereocontrol .

Q. What computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of intermediates during synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to identify kinetically favorable pathways for nucleophilic substitutions .

- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability (e.g., tert-butyl group hydrolysis in polar solvents) .

- ICReDD Workflow: Combine quantum calculations with experimental data to iteratively refine reaction conditions (e.g., solvent choice, temperature) .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target specificity. Strategies include:

Q. What challenges arise in scaling up synthesis from milligram to gram scale, and how can reaction engineering principles address them?

Methodological Answer:

- Heat transfer: Exothermic reactions at larger scales risk thermal runaway. Use continuous flow reactors with precise temperature control .

- Yield optimization: Scale-up often reduces yield due to mixing inefficiencies. Computational fluid dynamics (CFD) models predict optimal stirring rates and reactor geometries .

- Purification bottlenecks: Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether as an antisolvent) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.